2-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide
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Description
3,4-Dihydroisoquinolin and 2,3-Dihydroquinazolin-4-one are both nitrogen-containing heterocyclic compounds that serve as core structural components in various biologically active compounds .
Synthesis Analysis
3,4-Dihydroisoquinolin derivatives have been synthesized using the Castagnoli–Cushman reaction . Similarly, several methodologies have been developed for the synthesis of the 2,3-Dihydroquinazolin-4-one framework, especially the 2-substituted derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a nitrogen-containing heterocyclic ring. The 3,4-dihydroisoquinolin component contains a six-membered ring fused to a five-membered ring, while the 2,3-dihydroquinazolin-4-one component contains a six-membered ring fused to a seven-membered ring .Chemical Reactions Analysis
The synthesis of these compounds often involves reactions such as the Castagnoli–Cushman reaction . Other reactions, such as the Bischler-Napieralski-type synthesis, have also been used .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-20-16-21(2)29(22(3)17-20)32-27(36)19-35-26-11-7-6-10-25(26)30(38)34(31(35)39)15-13-28(37)33-14-12-23-8-4-5-9-24(23)18-33/h4-11,16-17H,12-15,18-19H2,1-3H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWWZKCCKDWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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